molecular formula C18H29NO3 B14691878 2-(Hydroxymethyl)-2-methylpentyl methyl(1-phenylpropan-2-yl)carbamate CAS No. 25384-40-1

2-(Hydroxymethyl)-2-methylpentyl methyl(1-phenylpropan-2-yl)carbamate

Katalognummer: B14691878
CAS-Nummer: 25384-40-1
Molekulargewicht: 307.4 g/mol
InChI-Schlüssel: KRSJNPQCDCZRDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Hydroxymethyl)-2-methylpentyl methyl(1-phenylpropan-2-yl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxymethyl group, a methylpentyl chain, and a phenylpropan-2-yl carbamate moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-2-methylpentyl methyl(1-phenylpropan-2-yl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-1-phenylpropan-2-yl hydroperoxide with a suitable carbamate precursor under controlled conditions . The reaction typically requires a catalyst, such as iron porphyrin complexes, to facilitate the cleavage of the O–O bond in the hydroperoxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Hydroxymethyl)-2-methylpentyl methyl(1-phenylpropan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like iron porphyrin complexes . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

2-(Hydroxymethyl)-2-methylpentyl methyl(1-phenylpropan-2-yl)carbamate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Hydroxymethyl)-2-methylpentyl methyl(1-phenylpropan-2-yl)carbamate involves its interaction with molecular targets and pathways. The compound may exert its effects through the cleavage of the O–O bond in hydroperoxides, facilitated by catalysts like iron porphyrin complexes . This cleavage can lead to the formation of reactive intermediates that interact with target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Hydroxymethyl)-2-methylpentyl methyl(1-phenylpropan-2-yl)carbamate is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

25384-40-1

Molekularformel

C18H29NO3

Molekulargewicht

307.4 g/mol

IUPAC-Name

[2-(hydroxymethyl)-2-methylpentyl] N-methyl-N-(1-phenylpropan-2-yl)carbamate

InChI

InChI=1S/C18H29NO3/c1-5-11-18(3,13-20)14-22-17(21)19(4)15(2)12-16-9-7-6-8-10-16/h6-10,15,20H,5,11-14H2,1-4H3

InChI-Schlüssel

KRSJNPQCDCZRDP-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C)(CO)COC(=O)N(C)C(C)CC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.